molecular formula C17H15ClFNO B5801049 N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide

N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide

Cat. No. B5801049
M. Wt: 303.8 g/mol
InChI Key: CXDKKLDUQPBNES-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide, commonly known as CFA, is a chemical compound used in scientific research for its unique properties. This compound is synthesized through a specific method and has a mechanism of action that is still being studied. In

Mechanism of Action

The mechanism of action of CFA is still being studied, but it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in inflammation and cancer cell growth. CFA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation, and has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
CFA has been shown to have a number of biochemical and physiological effects on the body. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and has also been shown to inhibit the production of prostaglandin E2 (PGE2), a pro-inflammatory molecule. CFA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in programmed cell death.

Advantages and Limitations for Lab Experiments

CFA has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and has a high purity. It is also relatively inexpensive compared to other compounds used in scientific research. However, CFA has several limitations as well. It has a low solubility in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is still not fully understood, which can make it difficult to interpret results from experiments.

Future Directions

There are several future directions for research on CFA. One area of research is to further explore its potential as an anti-inflammatory agent and its potential use in treating autoimmune diseases. Another area of research is to explore its potential as a cancer treatment and to further study its mechanism of action in cancer cells. Additionally, research could be done to improve the solubility of CFA in water and to develop new methods for synthesizing the compound.

Synthesis Methods

CFA is synthesized through a multistep process starting with the reaction of 3-chloroacetophenone with ethylene oxide to form 2-(3-chlorophenyl) ethanol. The resulting compound is then reacted with 4-fluorobenzaldehyde to form N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)prop-2-enamide. This compound is then hydrolyzed to form CFA.

Scientific Research Applications

CFA is used in scientific research to study its effects on the body's biochemical and physiological processes. It has been shown to have potential as an anti-inflammatory agent and has been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis. CFA has also been studied for its potential use in treating cancer due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

(E)-N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-15-3-1-2-14(12-15)10-11-20-17(21)9-6-13-4-7-16(19)8-5-13/h1-9,12H,10-11H2,(H,20,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDKKLDUQPBNES-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)prop-2-enamide

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